Cystamine vs. Cysteamine: Superior Intracellular TGase Inhibition Under Physiological Conditions
In a direct head-to-head comparison using a human embryonic kidney cell (HEK293) model, cystamine inhibited intracellular transglutaminase (TGase) activity more strongly than cysteamine despite the reducing cytoplasmic environment [1]. While cysteamine acts as a competitive inhibitor, cystamine inactivates the enzyme by promoting the formation of an allosteric disulfide bond, a mechanism that preserves its inhibitory advantage in situ [1][2].
| Evidence Dimension | Intracellular transglutaminase inhibitory potency |
|---|---|
| Target Compound Data | Cystamine: superior intracellular TGase inhibition; maintains activity under reducing conditions via mixed disulfide formation |
| Comparator Or Baseline | Cysteamine: weaker intracellular inhibition; competitive mechanism less effective in reducing environments |
| Quantified Difference | Not quantified as a single numeric value; qualitative superiority established under non-reducing and reducing conditions via kinetic analysis |
| Conditions | HEK293 cells; in situ TGase activity assay |
Why This Matters
Procurement of cystamine, not cysteamine, is critical for studies requiring robust TGase inhibition in cellular or in vivo models where the reducing environment would otherwise compromise efficacy.
- [1] Jeon JH, Lee HJ, Jang GY, et al. Different inhibition characteristics of intracellular transglutaminase activity by cystamine and cysteamine. Exp Mol Med. 2004;36(6):576-581. View Source
- [2] Jeitner TM, Pinto JT, Cooper AJL. Cystamine and cysteamine as inhibitors of transglutaminase activity in vivo. Biosci Rep. 2018;38(5):BSR20180691. View Source
